2-Chloro-8-fluoroquinoxaline

Catalog No.
S803039
CAS No.
55687-10-0
M.F
C8H4ClFN2
M. Wt
182.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-fluoroquinoxaline

CAS Number

55687-10-0

Product Name

2-Chloro-8-fluoroquinoxaline

IUPAC Name

2-chloro-8-fluoroquinoxaline

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H

InChI Key

HDFSFLIZYITHHN-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl

2-Chloro-8-fluoroquinoxaline is a heterocyclic compound characterized by a quinoxaline backbone with chlorine and fluorine substituents at the 2 and 8 positions, respectively. Its molecular formula is C8H4ClFN2C_8H_4ClFN_2, and it has a molecular weight of approximately 188.58 g/mol. The compound's structure features a fused bicyclic system comprising two nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The fluorine atom may influence electrophilic aromatic substitution reactions, affecting the regioselectivity and reactivity of the compound.
  • Reduction Reactions: The nitrogens in the quinoxaline ring can be reduced under specific conditions, leading to derivatives that may exhibit different biological activities.

These reactions are essential for modifying the compound to enhance its efficacy or tailor its properties for specific applications.

Research indicates that 2-chloro-8-fluoroquinoxaline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an:

  • Antimicrobial Agent: The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Compound: Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Agent: There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

The biological mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in pharmacology.

Several synthetic routes have been developed to produce 2-chloro-8-fluoroquinoxaline:

  • Combes Quinoline Synthesis: This method involves the condensation of an appropriate aniline derivative with a β-diketone, followed by cyclization to form the quinoline backbone. Modifications can introduce chlorine and fluorine substituents at desired positions .
  • Halogenation Reactions: Direct chlorination and fluorination of quinoxaline derivatives can selectively introduce halogen atoms at specific positions on the ring structure .
  • Cyclization Methods: Various cyclization techniques utilizing different starting materials have been reported, allowing for the formation of quinoxaline derivatives with halogen substitutions.

These synthesis methods enable researchers to explore structural variations and optimize the biological activity of the compound.

2-Chloro-8-fluoroquinoxaline has various applications, particularly in:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for new drug formulations.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.
  • Agricultural Chemistry: Its potential as a pesticide or herbicide is being investigated due to its biological activity against certain pathogens.

Studies on the interaction of 2-chloro-8-fluoroquinoxaline with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Research has focused on how this compound binds to target proteins involved in disease pathways, which can provide insights into its efficacy and safety profile.
  • Receptor

2-Chloro-8-fluoroquinoxaline shares structural similarities with other halogenated quinoxalines and quinolines. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-ChloroquinoxalineChlorine at position 2Lacks fluorine substitution
8-FluoroquinolineFluorine at position 8Lacks chlorine substitution
6-ChloroquinoxalineChlorine at position 6Different position affects biological activity
7-Bromo-2-chloroquinoxalineBromine at position 7Variation in halogen type influences reactivity

The unique combination of chlorine and fluorine substituents at specific positions on the quinoxaline ring distinguishes 2-chloro-8-fluoroquinoxaline from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in drug development.

Core Identifiers and Molecular Properties

2-Chloro-8-fluoroquinoxaline is defined by the molecular formula C₈H₄ClFN₂ and a molecular weight of 182.58 g/mol. Its IUPAC name, 2-chloro-8-fluoroquinoxaline, reflects the positions of the chlorine and fluorine substituents on the quinoxaline backbone. The compound’s SMILES notation, FC₁=C₂N=C(Cl)C=NC₂=CC=C₁, encodes its bicyclic structure with halogen atoms at the 2- and 8-positions.

Key identifiers include:

PropertyValueSource
CAS Registry Number55687-10-0
MDL NumberMFCD25368348
Boiling PointNot reported
Storage ConditionsInert atmosphere, 2–8°C

Traditional Organic Synthesis Approaches

Combes Quinoline Synthesis Modifications

The Combes quinoline synthesis, first reported by Combes in 1888, represents a fundamental approach that has been adapted for quinoxaline preparation through strategic modifications [1] [2]. The traditional Combes reaction involves the condensation of unsubstituted anilines with beta-diketones to form substituted quinolines after acid-catalyzed ring closure of an intermediate Schiff base [1]. For quinoxaline derivatives like 2-chloro-8-fluoroquinoxaline, modifications of this approach have proven valuable.

The mechanism undergoes three major steps, beginning with protonation of the oxygen on the carbonyl in the beta-diketone, followed by nucleophilic addition with the aniline component [2]. The rate-determining step involves annulation of the molecule, which is particularly significant for fluorinated quinoxaline derivatives [3]. Studies have demonstrated that substituents significantly influence regioselectivity and reaction rates during this critical step [3].

One notable modification involves the use of polyphosphoric acid mixed with various alcohols rather than concentrated sulfuric acid as the dehydrating agent [1] [2]. This polyphosphoric ester catalyst has proven more effective for quinoxaline synthesis, particularly when incorporating fluorinated precursors [2]. The modified conditions typically require heating at temperatures between 60 degrees Celsius to 115 degrees Celsius for periods of 1 to 12 hours [4].

Cyclocondensation Reactions with Fluorinated Precursors

Cyclocondensation reactions with fluorinated precursors represent a cornerstone methodology for synthesizing 2-chloro-8-fluoroquinoxaline [5] [6]. The classical cyclocondensation between aryldiamines and dicarbonyl compounds has been extensively developed since the late 1800s and remains one of the most widely used synthetic methods [5].

The synthesis typically involves the reaction of 2-chloroaniline with 1,2-difluorobenzene in the presence of a catalyst under controlled conditions . Alternative approaches utilize the condensation of fluorinated benzofuroxane with ethyl acetoacetate in the presence of triethylamine, resulting in formation of difluoroquinoxaline intermediates that can be further functionalized [8].

Remarkably simple and green reaction conditions employing methanol as solvent have been developed, affording medium to excellent yields of quinoxalines after only one-minute reaction time at ambient temperature [5]. These rapid cyclocondensation protocols demonstrate the efficiency achievable with properly optimized fluorinated precursor systems [5].

The reaction mechanism proceeds through initial nucleophilic addition of the diamine to the dicarbonyl compound, followed by cyclization and elimination of water [6]. For fluorinated systems, the electron-withdrawing nature of fluorine substituents affects both reaction kinetics and regioselectivity patterns [9].

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a transformative approach for quinoxaline preparation, offering substantial advantages over conventional thermal heating methods [10] [11]. This methodology provides accelerated reactions, higher yields, milder conditions, and reduced environmental impact through solvent-free protocols [12].

Microwave-assisted organic synthesis leverages selective heating of reaction components, enhancing reaction rates and yielding higher product purity [12]. For quinoxaline derivatives, reaction times are dramatically reduced from hours to minutes while maintaining or improving yields [11] [13]. The condensation of aryldiamines with dicarbonyl compounds under microwave irradiation typically proceeds at temperatures of 160 degrees Celsius for 5 minutes in methanol-acetic acid mixtures [14].

Table 1: Microwave-Assisted Quinoxaline Synthesis Optimization

ParameterOptimal ConditionsYield RangeReference
Temperature160-200°C93-99% [14]
Reaction Time1-5 minutes85-97% [11] [6]
Solvent SystemMeOH:HOAc (9:1)95-99% [14]
Power SettingVariable (200W)90-97% [6]

Studies demonstrate that microwave irradiation enables nucleophilic substitution reactions for quinoxaline functionalization within 5-60 minutes, whereas standard heating fails to complete these transformations even after prolonged reaction times [13]. The technology particularly benefits fluorinated quinoxaline synthesis by preventing decomposition pathways common under traditional heating conditions [15].

For 2-chloro-8-fluoroquinoxaline specifically, microwave-assisted protocols can achieve yields of 90-95% in reaction times of 20-30 minutes compared to conventional methods requiring 8-9.5 hours with yields of only 28-72% [12]. The method shows excellent compatibility with halogenated substrates, with various halogenated groups including bromine, chlorine, and fluorine being well-tolerated [16].

Catalytic Systems for Selective Halogenation

Selective halogenation represents a critical synthetic challenge in preparing halogenated quinoxalines like 2-chloro-8-fluoroquinoxaline [17] [18]. Multiple catalytic systems have been developed to achieve regioselective introduction of halogen substituents at specific positions on the quinoxaline ring system.

Tetrabutylammonium tribromide has emerged as an effective brominating agent for quinoxaline derivatives, operating through an electrophilic addition mechanism rather than a radical pathway [19]. Control experiments using radical scavengers such as 2,2,6,6-tetramethylpiperidin-1-yloxy and 2,6-di-tert-butyl-4-methylphenol demonstrate that bromination proceeds with yields of 92% and 80% respectively, confirming the non-radical mechanism [19].

For chlorination reactions, photoredox-catalyzed systems using chloroform as a chlorine source have been developed [20]. This protocol achieves moderate to high yields of 3-chloroquinoxalin-2-ones with excellent regioselectivity under mild reaction conditions [20]. The method offers operational simplicity and low cost, making it an attractive alternative for incorporating chlorine functionality into heteroarenes [20].

Table 2: Catalytic Halogenation Systems for Quinoxalines

Halogenation TypeCatalyst SystemConditionsYieldSelectivityReference
BrominationTBATBRoom temp, 2-4h92%C1-selective [19]
ChlorinationPhotoredox/CHCl₃Blue LED, rt85%C3-selective [20]
FluorinationNXS/TBHPAcetonitrile, 80°C78%C7-selective [18]
Mixed halogenationPhosphine catalystsPyridine, reflux91%Position-dependent [21]

The regioselectivity of halogenation can be controlled through computational predictions of electron density distributions [18]. For quinoxalin-2-ones, the C7 position shows the highest electron density, making it the preferred site for electrophilic halogenation [18]. This selectivity pattern is particularly relevant for synthesizing compounds like 2-chloro-8-fluoroquinoxaline where specific substitution patterns are required.

Metal-free halogenation protocols using N-halosuccinimides with tert-butyl hydroperoxide provide excellent regioselectivity toward the C7 position of the benzo-core over the readily functionalized C3 position in the hetero-core [18]. These conditions offer broad functional group tolerance and mild operation suitable for late-stage functionalization [18].

Solvent Effects on Reaction Efficiency and Yield Optimization

Solvent selection critically influences both reaction efficiency and yield optimization in quinoxaline synthesis [22] [23]. Systematic studies have evaluated the performance of various protic and aprotic solvents, revealing distinct patterns that guide synthetic strategy development.

Protic solvents, particularly alcohols, demonstrate superior performance for quinoxaline synthesis compared to aprotic alternatives [23]. Ethanol consistently emerges as the optimal solvent choice, providing yields of 98% compared to 90% with methanol, 83% with propanol, and only 49% with water [23]. The enhanced performance in ethanol reflects both improved substrate solubility and favorable solvation effects on the transition state [23].

Table 3: Solvent Effects on Quinoxaline Synthesis Yields

Solvent CategorySpecific SolventYield (%)Reaction TimeReference
ProticEthanol982 hours [23] [24]
ProticMethanol902 hours [23]
ProticPropanol832 hours [23]
ProticWater493 hours [23]
AproticDichloromethane863 hours [23]
AproticEthyl acetate873 hours [23]
AproticAcetonitrile704 hours [23]
MixedEtOH:H₂O (7:3)1002 minutes [25]

Mixed solvent systems offer additional optimization opportunities [25]. The combination of ethanol and water in a 7:3 ratio achieves quantitative yields with dramatically reduced reaction times of only 2 minutes [25]. This enhancement likely results from the combined solvating properties of the two components, providing optimal conditions for both substrate dissolution and transition state stabilization [25].

For heterogeneous catalytic systems, toluene has proven effective as a reaction medium [26] [27]. Using molybdophosphovanadates supported on alumina, toluene enables room temperature quinoxaline synthesis with yields of 92% and excellent catalyst recyclability [26]. The non-polar nature of toluene facilitates catalyst recovery while maintaining high reaction efficiency [26].

Green solvent alternatives have gained attention for sustainable quinoxaline synthesis [28]. Polyethylene glycol-400 serves as an effective green solvent for quinoxaline preparation from 2-chloroquinoxaline and amine derivatives at room temperature [29]. This method demonstrates environmental compatibility while maintaining good yields without requiring additional catalysts [29].

The influence of solvent polarity on reaction kinetics has been systematically studied [24]. Highly polar protic solvents stabilize ionic intermediates formed during quinoxaline cyclization, accelerating the rate-determining cyclization step [24]. Conversely, aprotic solvents with moderate polarity provide balanced solvation without excessive stabilization of intermediates that could impede product formation [24].

XLogP3

2.3

Dates

Last modified: 04-15-2024

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